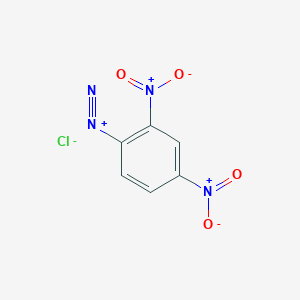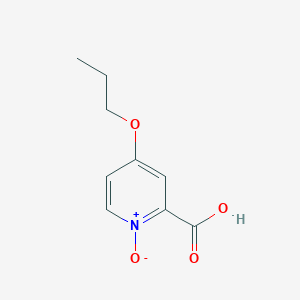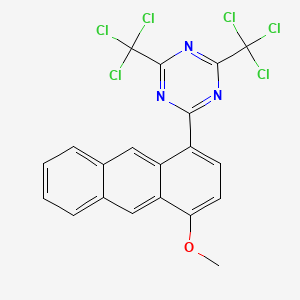
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound that features an anthracene moiety substituted with a methoxy group and a triazine ring substituted with trichloromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the following steps:
Formation of the Anthracene Derivative: The anthracene moiety is first functionalized with a methoxy group. This can be achieved through a nucleophilic substitution reaction where a methoxy group is introduced to the anthracene ring.
Formation of the Triazine Ring: The triazine ring is synthesized separately, often through a cyclization reaction involving cyanuric chloride and appropriate amines.
Coupling Reaction: The final step involves coupling the methoxyanthracene derivative with the triazine ring. This is typically done under reflux conditions in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl groups can be reduced to form methyl groups.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the trichloromethyl groups.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate reactive species.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Studied for its antimicrobial properties and potential use in drug development.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its ability to absorb light and generate reactive species. The anthracene moiety absorbs light and undergoes a photochemical reaction, generating singlet oxygen or other reactive oxygen species. These reactive species can then interact with biological molecules, leading to various effects such as cell death in cancer cells or microbial inhibition.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but lacks the triazine ring and trichloromethyl groups.
Anthracene-9-carboxaldehyde: Contains an aldehyde group instead of the methoxy group and triazine ring.
2-Methoxyanthracene: Similar anthracene moiety but lacks the triazine ring and trichloromethyl groups.
Uniqueness
2-(4-Methoxyanthracen-1-YL)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the presence of both the methoxyanthracene moiety and the triazine ring with trichloromethyl groups. This combination imparts unique photophysical properties and reactivity, making it suitable for specialized applications in photochemistry and materials science.
Propiedades
Número CAS |
74217-63-3 |
|---|---|
Fórmula molecular |
C20H11Cl6N3O |
Peso molecular |
522.0 g/mol |
Nombre IUPAC |
2-(4-methoxyanthracen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C20H11Cl6N3O/c1-30-15-7-6-12(13-8-10-4-2-3-5-11(10)9-14(13)15)16-27-17(19(21,22)23)29-18(28-16)20(24,25)26/h2-9H,1H3 |
Clave InChI |
SABSXVKEPZCTSD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=CC3=CC=CC=C3C=C12)C4=NC(=NC(=N4)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


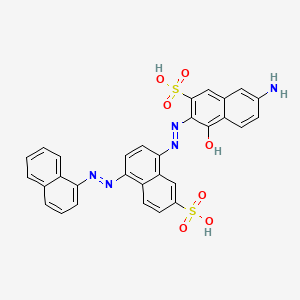
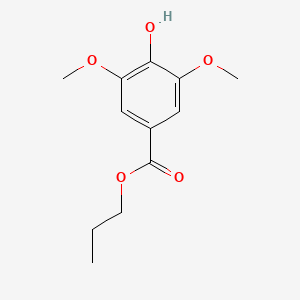
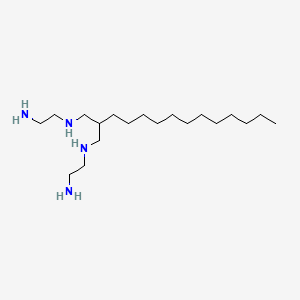
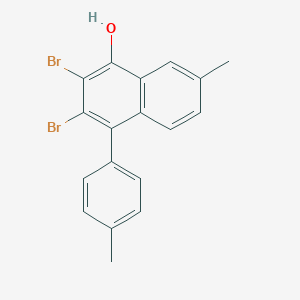
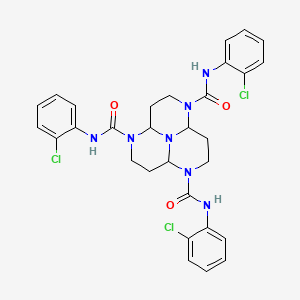
![1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene](/img/structure/B14452610.png)

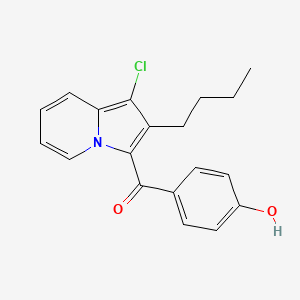
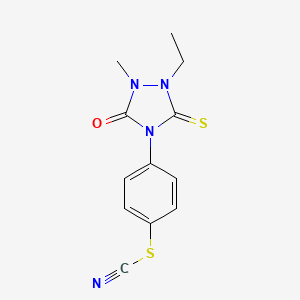
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
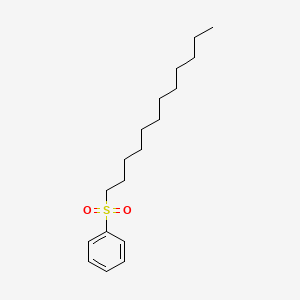
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)
